Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate
Overview
Description
“Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate” is a chemical compound . It’s a useful intermediate in the synthesis of veratric acid derivatives containing benzylidene-hydrazine moieties, which are promising tyrosinase inhibitors and free radical scavengers .
Physical And Chemical Properties Analysis
“Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate” has a molecular formula of C18H21NO4 . The physical and chemical properties of this compound are not explicitly detailed in the available resources.Scientific Research Applications
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Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : Benzamide compounds, which are similar to the requested compound, have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Methods : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. Their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity .
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Antiviral Activity
- Field : Pharmacology
- Application : Indole derivatives, which share a similar structure to the requested compound, have been reported as antiviral agents .
- Methods : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral activity .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
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Antimicrobial Activity
- Field : Biochemistry
- Application : Benzimidazole bridged benzophenone substituted indole scaffolds have been synthesized and tested for their in vitro antimicrobial activity .
- Methods : The compounds were synthesized and tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
- Results : The compounds 11b, 11e, 11f and 11h were revealed as potent compounds among the tested strains in the series 11a – k .
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Protecting Groups in Organic Synthesis
- Field : Organic Chemistry
- Application : 3,4-Dimethoxybenzyl (DMPM), a compound similar to the requested compound, is used as a protecting group in organic synthesis .
- Methods : DMPM is removed by hydrogenolysis .
- Results : This method allows for the protection of certain functional groups during synthesis, which can then be selectively deprotected when needed .
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Antimicrobial Activity of Benzimidazole Bridged Benzophenone Substituted Indole Scaffolds
- Field : Biochemistry
- Application : Benzimidazole bridged benzophenone substituted indole scaffolds have been synthesized and tested for their in vitro antimicrobial activity .
- Methods : The compounds were synthesized and tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
- Results : The compounds 11b, 11e, 11f and 11h were revealed as potent compounds among the tested strains in the series 11a – k .
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Biological Activities of Indole Derivatives
- Field : Pharmacology
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
properties
IUPAC Name |
methyl 4-[[(3,4-dimethoxyphenyl)methylamino]methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-16-9-6-14(10-17(16)22-2)12-19-11-13-4-7-15(8-5-13)18(20)23-3/h4-10,19H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHXSJACSWXQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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